

physical and chemical properties of N-Formyl Linagliptin

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N-Formyl Linagliptin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl Linagliptin is a known process-related impurity and potential degradation product of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The presence and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth overview of the physical and chemical properties of **N-Formyl Linagliptin**, detailed experimental protocols for its analysis, and insights into its formation and the relevant biological signaling pathway of its parent compound, Linagliptin.

Introduction

Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By prolonging the action of these hormones, Linagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[3] **N-Formyl Linagliptin**, a derivative with a formyl group attached to the amine of the piperidine ring, is considered a significant impurity that can arise



during the synthesis or degradation of Linagliptin.[1][3] Its characterization and quantification are therefore essential aspects of quality control in the pharmaceutical manufacturing process.

Physical and Chemical Properties

N-Formyl Linagliptin is an off-white powder.[2] Its core structure is closely related to Linagliptin, with the key difference being the formylation of the primary amine. This modification alters its physicochemical properties.

General Properties

Property	Value	Source
IUPAC Name	(R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide	[4]
Synonyms	Linagliptin Related Compound C	[5]
Appearance	Off-white powder	[2]
Storage Temperature	2-8°C	[2]

Tabulated Physical and Chemical Data



Property	Value	Notes
Molecular Formula	C26H28N8O3	[4]
Molecular Weight	500.55 g/mol	[4]
Melting Point	218.6-220.9°C	[2]
Boiling Point	Not experimentally determined.	[6]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[6]	Quantitative solubility data is not readily available.
рКа	Not experimentally determined.	For the parent compound Linagliptin, a pKa of 8.6 has been reported.[7]

Experimental Protocols

The following sections detail the methodologies for the analysis and characterization of **N-Formyl Linagliptin**.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of **N-Formyl Linagliptin** from Linagliptin and other related impurities.

- Instrumentation: A High-Performance Liquid Chromatograph equipped with a PDA detector.
- Column: Kromasil C18, 250 mm x 4.6 mm, 5 μm particle size.[8]
- Mobile Phase A: 0.1% Phosphoric acid in water, pH adjusted to 2.5.[8]
- Mobile Phase B: Acetonitrile.[8]
- Elution Mode: Isocratic.[8]
- Flow Rate: 1.0 mL/min.[8]



• Column Temperature: 30°C.

Detection Wavelength: 225 nm.[8]

• Injection Volume: 10 μL.

- Sample Preparation:
 - Prepare a stock solution of the Linagliptin sample in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to a concentration of approximately 500 ppm.[8]
 - Prepare a standard solution of N-Formyl Linagliptin in the same diluent.
 - For calibration curves, prepare a series of working standard solutions of N-Formyl
 Linagliptin ranging from the Limit of Quantification (LOQ) to 150% of the specified limit.[8]
- Analysis: Inject the blank, standard solutions, and the sample solution into the chromatograph. The retention time and peak area are used for identification and quantification.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Identification and Characterization

This method is employed for the identification and structural confirmation of **N-Formyl Linagliptin**, particularly in complex mixtures or at low concentrations.

- Instrumentation: A UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9]
- Column: Agilent C18 Eclipse Plus RRHD, 50 mm x 2.1 mm, 1.8 μm.[10]
- Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[10]
- Flow Rate: 0.2 mL/min.[10]
- Column Temperature: 30°C.[10]



• Injection Volume: 2 μL.[10]

MS Detection:

Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

Capillary Voltage: 1.0 kV.[9]

Source Temperature: 120°C.[9]

Desolvation Gas (Nitrogen) Flow: 800 L/hr.[9]

Desolvation Temperature: 350°C.[9]

Cone Voltage: 30 V.[9]

Data Acquisition: The mass spectrometer is operated in full scan mode to detect the
molecular ion of N-Formyl Linagliptin ([M+H]+ at m/z 501.2). Tandem mass spectrometry
(MS/MS) can be used for fragmentation analysis to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of **N-Formyl Linagliptin**.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[6][10]
- ¹H-NMR Spectroscopy:
 - Key signals for N-Formyl Linagliptin in CDCl₃ include a singlet at approximately δ 8.35 ppm corresponding to the formyl proton (-CHO).[6] Other characteristic signals include those for the quinazoline, piperidine, and butynyl groups.[6]
- ¹³C-NMR Spectroscopy:



- Characteristic signals include a resonance for the formamide carbonyl carbon at around δ
 164.5 ppm.[6]
- Sample Preparation: Dissolve an accurately weighed sample of **N-Formyl Linagliptin** in the chosen deuterated solvent to a suitable concentration (typically 5-10 mg in 0.5-0.7 mL).
- Analysis: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

Formation and Degradation

N-Formyl Linagliptin is primarily formed as a process-related impurity during the synthesis of Linagliptin.[1] It can also arise as a degradation product under certain stress conditions.

Synthesis and Formation Pathways

The synthesis of Linagliptin often involves a final step of aminolysis.[1] Incomplete reactions or the presence of formylating agents or precursors can lead to the formation of **N-Formyl Linagliptin**.[1] Direct formylation of Linagliptin with agents like formaldehyde or formic acid can also produce this impurity.[1]

Stability and Degradation Pathways

Forced degradation studies on Linagliptin have shown that it is susceptible to degradation under various conditions. While Linagliptin is relatively stable under thermolytic and photolytic conditions, it shows significant degradation in acidic and oxidative environments.[9] **N-Formyl Linagliptin** has been observed to form during thermal and oxidative stress testing of Linagliptin.[3] It is also reported to be sensitive to hydrolysis, especially in aqueous environments.[6]

Biological Context: The DPP-4 Signaling Pathway

As **N-Formyl Linagliptin** is an impurity, its direct biological activity is not the primary focus. However, understanding the mechanism of action of the parent drug, Linagliptin, is crucial for contextualizing the importance of impurity control. Linagliptin is a competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.

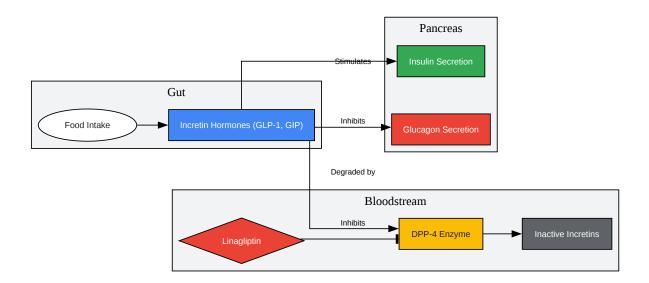


The DPP-4 enzyme is responsible for the degradation of incretin hormones, GLP-1 and GIP. These hormones are released from the gut in response to food intake and play a key role in glucose homeostasis by:

- Stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[3]
- Suppressing the secretion of glucagon from pancreatic α-cells.[3]

By inhibiting DPP-4, Linagliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[1][2]

Visualizations DPP-4 Signaling Pathway Inhibition by Linagliptin

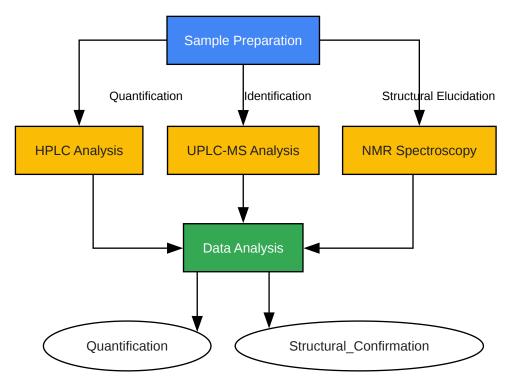


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Caption: Inhibition of the DPP-4 enzyme by Linagliptin, leading to increased incretin levels.



Experimental Workflow for N-Formyl Linagliptin Analysis



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Caption: A typical analytical workflow for the identification and quantification of **N-Formyl Linagliptin**.

Conclusion

This technical guide provides a comprehensive summary of the physical and chemical properties of **N-Formyl Linagliptin**, along with detailed experimental protocols for its analysis. As a critical impurity in the manufacturing of Linagliptin, a thorough understanding of its characteristics, formation, and analytical determination is paramount for ensuring the quality and safety of this important antidiabetic medication. The provided methodologies and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Linagliptin and its related substances.



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